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Compound of Interest

Compound Name: Sirt2-IN-12

Cat. No.: B15138587 Get Quote

Disclaimer: Extensive searches for "Sirt2-IN-12" did not yield information on a specific

chemical entity with this designation. The following application notes and protocols are

provided as a comprehensive guide for the high-throughput screening of potent and selective

Sirtuin 2 (SIRT2) inhibitors, using data from well-characterized compounds as examples. These

protocols can be adapted for the evaluation of novel SIRT2 inhibitors.

Introduction to SIRT2 and its Inhibition
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1]

[2][3] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular

processes, including cell cycle regulation, microtubule dynamics, and metabolic control.[1][2]

Dysregulation of SIRT2 activity has been implicated in a range of diseases, including cancer,

neurodegenerative disorders, and metabolic diseases, making it an attractive therapeutic

target.[1] High-throughput screening (HTS) of small molecule libraries is a powerful approach to

identify novel and potent SIRT2 inhibitors for drug discovery and as chemical probes to further

elucidate SIRT2 biology.

Principle of Fluorescence-Based SIRT2 HTS Assay
The most common method for high-throughput screening of SIRT2 inhibitors is a two-step,

fluorescence-based assay. In the first step, the SIRT2 enzyme deacetylates a synthetic peptide

substrate containing an acetylated lysine residue. In the second step, a developer solution is

added that recognizes the deacetylated peptide and cleaves a fluorescent reporter molecule.

The resulting fluorescence intensity is directly proportional to the deacetylase activity of SIRT2.
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In the presence of a SIRT2 inhibitor, the deacetylation reaction is attenuated, leading to a

decrease in the fluorescent signal.

Data Presentation: Properties of Known SIRT2
Inhibitors
The following table summarizes the biochemical potency and selectivity of several well-

characterized SIRT2 inhibitors. This data can serve as a benchmark for the evaluation of new

chemical entities.

Compound
SIRT2 IC50
(µM)

SIRT1 IC50
(µM)

SIRT3 IC50
(µM)

Selectivity
for SIRT2

Reference

AGK2 3.5 >50 >50
>14-fold vs

SIRT1/3
[4]

Tenovin-6 10 21 67
Not highly

selective
[5]

SirReal2 0.14 >100 >100
Highly

selective
[5]

TM

(Thiomyristoy

l)

0.028 98 >200
>3500-fold vs

SIRT1
[6]

SIRT2 Signaling Pathway
SIRT2 is involved in a multitude of cellular signaling pathways. A simplified representation of

some key pathways is depicted below.
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Caption: Simplified SIRT2 signaling pathways.

Experimental Protocols
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screen for SIRT2

inhibitors.
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Caption: High-throughput screening workflow for SIRT2 inhibitors.
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Detailed Protocol for a Fluorescence-Based SIRT2
Inhibition Assay
This protocol is designed for a 384-well plate format and can be adapted for other plate

densities.

Materials and Reagents:

Recombinant Human SIRT2 enzyme

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine coupled to a

fluorophore)

NAD+ (Nicotinamide adenine dinucleotide)

SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (containing a protease to cleave the deacetylated substrate)

Known SIRT2 inhibitor (e.g., Nicotinamide or a well-characterized inhibitor for positive

control)

DMSO (for compound dilution)

384-well, black, flat-bottom plates

Multichannel pipettes or automated liquid handling system

Plate reader capable of fluorescence detection (e.g., Ex/Em = 350/450 nm, wavelengths may

vary depending on the substrate)

Assay Procedure:

Compound Plating:

Prepare serial dilutions of test compounds and control inhibitor in DMSO.
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Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of each

compound dilution to the wells of a 384-well assay plate.

Include wells with DMSO only for negative control (100% activity) and a known inhibitor for

positive control (e.g., Nicotinamide at a final concentration of 1 mM).

Enzyme Addition:

Prepare a working solution of SIRT2 enzyme in cold SIRT2 Assay Buffer to the desired

final concentration (e.g., 5-20 nM). The optimal concentration should be determined

empirically by titrating the enzyme to achieve a robust signal-to-background ratio.

Add 10 µL of the SIRT2 enzyme solution to each well of the assay plate containing the

compounds.

Pre-incubation:

Mix the plate gently on a plate shaker for 1 minute.

Incubate the plate at room temperature for 15 minutes to allow the compounds to interact

with the enzyme.

Reaction Initiation:

Prepare a reaction mix containing the fluorogenic SIRT2 substrate and NAD+ in SIRT2

Assay Buffer. The final concentrations should be at or near the Km values for the substrate

and NAD+ to ensure sensitivity to competitive inhibitors. Typical final concentrations are

10-50 µM for the substrate and 100-500 µM for NAD+.

Add 10 µL of the reaction mix to each well to start the enzymatic reaction.

Enzymatic Reaction Incubation:

Mix the plate gently for 1 minute.

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to

ensure the reaction is in the linear range.
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Reaction Termination and Signal Development:

Add 10 µL of the Developer solution to each well.

Mix the plate gently for 1 minute.

Incubate the plate at 37°C for 15-30 minutes to allow for the development of the

fluorescent signal.

Fluorescence Measurement:

Read the fluorescence intensity of each well using a plate reader with the appropriate

excitation and emission wavelengths for the chosen fluorogenic substrate.

Data Analysis:

Percentage Inhibition Calculation:

Calculate the percentage inhibition for each test compound concentration using the

following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) /

(Signal_DMSO - Signal_background))

Signal_compound is the fluorescence from wells with the test compound.

Signal_DMSO is the average fluorescence from the negative control wells (DMSO only).

Signal_background is the average fluorescence from wells with no enzyme.

IC50 Determination:

For compounds showing significant inhibition, plot the percentage inhibition against the

logarithm of the compound concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the

concentration of the inhibitor that reduces the enzyme activity by 50%.

Assay Quality Control:
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Calculate the Z' factor to assess the quality and robustness of the HTS assay. A Z' factor

between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_DMSO + SD_inhibitor))

/ |Mean_DMSO - Mean_inhibitor|

SD_DMSO and SD_inhibitor are the standard deviations of the negative and positive

controls, respectively.

Mean_DMSO and Mean_inhibitor are the means of the negative and positive controls,

respectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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